molecular formula C3H9Sn+ B8402092 Trimethyltin(1+) CAS No. 5089-96-3

Trimethyltin(1+)

Cat. No.: B8402092
CAS No.: 5089-96-3
M. Wt: 163.81 g/mol
InChI Key: QKHVIZGJYSQPCU-UHFFFAOYSA-N
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Description

Trimethyltin(1+) (C3H9Sn+) is an organotin cation widely utilized in neuroscience research as a model neurotoxicant for studying selective neuronal degeneration and neuroinflammation . Its primary research value lies in its ability to induce highly specific damage within the limbic system, particularly targeting the hippocampus, which is critical for learning and memory . Exposure to Trimethyltin in laboratory models results in well-characterized behavioral changes, including aggression, memory deficits, and spontaneous seizures, providing a robust model for investigating the underlying mechanisms of such conditions . The compound's mechanism of action is multifaceted, involving the disruption of cellular calcium homeostasis, induction of oxidative stress, and promotion of a pro-inflammatory response. It is known to increase intracellular calcium levels in astrocytes via L-type voltage-gated calcium channels, leading to disrupted signaling and inflammatory activation . Furthermore, Trimethyltin(1+) inhibits protein synthesis by disrupting ribosomes and the rough endoplasmic reticulum, and can induce apoptotic and necrotic cell death in neurons, often mediated by reactive oxygen species and glutamate receptor interactions . This reagent is instrumental for research on astrocyte reactivity, microglial activation, and the subsequent release of pro-inflammatory cytokines that contribute to neuronal damage . It serves as a valuable tool for modeling aspects of neurodegenerative pathologies and for screening potential neuroprotective compounds. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for any human or veterinary use.

Properties

CAS No.

5089-96-3

Molecular Formula

C3H9Sn+

Molecular Weight

163.81 g/mol

IUPAC Name

trimethylstannanylium

InChI

InChI=1S/3CH3.Sn/h3*1H3;/q;;;+1

InChI Key

QKHVIZGJYSQPCU-UHFFFAOYSA-N

Canonical SMILES

C[Sn+](C)C

Origin of Product

United States

Scientific Research Applications

Neurotoxicology and Alzheimer's Disease Research

Neurodegeneration Models
Trimethyltin is extensively used in experimental models to mimic the neurodegenerative processes observed in Alzheimer’s disease. Studies have shown that TMT exposure leads to hippocampal degeneration, characterized by behavioral and molecular changes akin to those seen in Alzheimer’s patients. For instance, TMT induces alterations in synaptic plasticity, specifically impairing long-term potentiation (LTP) which is critical for learning and memory functions .

Mechanisms of Action
Research indicates that TMT disrupts calcium homeostasis in astrocytes through L-type voltage-gated calcium channels, leading to oxidative stress and inflammation. This dysregulation is believed to contribute to the pathophysiology of neurodegenerative diseases . Additionally, TMT exposure has been linked to increased expression of amyloid precursor protein and presenilin-1, both of which are pivotal in Alzheimer’s disease pathology .

Cardiovascular Implications

Bradycardia Induction
TMT has also been studied for its cardiovascular effects, particularly its ability to induce bradycardia (slowed heart rate). The mechanism involves inhibition of Na+/K+-ATPase activity, which disrupts ionic balance and leads to altered cardiac function. Experimental data show that increasing doses of TMT correlate with decreased heart rates and impaired energy metabolism in myocardial cells .

Developmental Toxicity Studies

Zebrafish Model
In developmental toxicity assessments, TMT has been utilized with zebrafish as a model organism. Research findings indicate that early-life exposure to TMT results in significant developmental impairments, including disrupted organ development and growth. This underscores the compound's potential teratogenic effects and highlights the importance of understanding its impact during critical developmental windows .

Potential Therapeutic Interventions

Neuroprotective Agents
Recent studies have explored the use of compounds such as trans-anethole as potential neuroprotective agents against TMT-induced toxicity. These compounds have shown promise in mitigating the impairments caused by TMT on synaptic plasticity and cognitive functions, suggesting avenues for therapeutic development aimed at counteracting neurodegeneration .

Summary of Key Findings

Application AreaKey Findings
Neurodegeneration ModelsMimics Alzheimer’s disease; impairs long-term potentiation; alters synaptic plasticity
Mechanisms of ActionDisrupts calcium homeostasis; induces oxidative stress; increases amyloid precursor protein
Cardiovascular EffectsInduces bradycardia; inhibits Na+/K+-ATPase activity; affects myocardial cell function
Developmental ToxicityCauses developmental impairments in zebrafish; potential teratogenic effects
Therapeutic InterventionsCompounds like trans-anethole may protect against TMT-induced toxicity

Comparison with Similar Compounds

Key Properties and Toxicity

  • Toxicity Profile : Trimethyltin(1+) exhibits acute neurotoxicity, targeting the hippocampus, pyriform cortex, and amygdala in mammals. The LD₅₀ in rats is 12.6 mg/kg, with symptoms including tremors, hyperexcitability, and neuronal apoptosis .
  • Mechanism of Action : It induces neuronal degeneration via oxidative stress, mitochondrial dysfunction, and caspase activation, accompanied by reactive gliosis and astrocyte swelling .
  • Persistence : Trimethyltin(1+) binds persistently to hemoglobin and accumulates in brain tissue, with concentrations of ~1.4 µg/g observed in rats post-exposure .

Comparison with Similar Organotin Compounds

Organotin compounds vary significantly in structure, toxicity, and applications. Below is a comparative analysis of Trimethyltin(1+) with its analogs:

Structural and Functional Comparison

Compound Formula Molecular Weight (g/mol) Primary Applications Toxicity Mechanism
Trimethyltin(1+) C₃H₉Sn⁺ 163.81 Catalyst, polymer stabilizer Hippocampal apoptosis, oxidative stress
Triethyltin C₆H₁₅Sn⁺ 193.94 Biocides, antifouling agents White matter edema, peripheral nerve damage
Trimethyltin Chloride C₃H₉ClSn 199.27 Plastic stabilizer, chemical synthesis Neurodevelopmental defects (e.g., zebrafish head malformations)
Dimethyltin Dichloride C₂H₆Cl₂Sn 219.67 Fungicides, PVC stabilizers Hepatotoxicity via cytochrome P-450 metabolites
Triphenyltin C₁₈H₁₅Sn⁺ 353.02 Agricultural pesticides Hyperglycemia, pancreatic toxicity

Toxicity Data and Regulatory Limits

Compound LD₅₀ (Rat, Oral) NIOSH REL (mg Sn/m³) Key Toxicological Findings
Trimethyltin(1+) 12.6 mg/kg 0.1 Hippocampal neuron loss, glial activation
Triethyltin 10.5 mg/kg 0.1 Myelin vacuolation, cerebral edema
Trimethyltin Chloride 12.6 mg/kg 0.1 Dose-dependent neurotoxicity in zebrafish embryos (EC₅₀: 2.5 µM)
Dimethyltin Dichloride 34 mg/kg 0.1 Liver necrosis, P450-mediated metabolism
Triphenyltin 81 mg/kg 0.1 Endocrine disruption, hyperglycemia

Mechanistic Differences

  • Trimethyltin(1+) vs. Triethyltin : While both target the CNS, Trimethyltin(1+) selectively damages hippocampal neurons, whereas Triethyltin causes diffuse white matter edema and peripheral neuropathy .
  • Trimethyltin(1+) vs.
  • Trimethyltin(1+) vs. Dimethyltin Dichloride : Dimethyltin’s hepatotoxicity arises from P450-mediated metabolite generation (e.g., dibutyltin), whereas Trimethyltin(1+) directly induces neuronal apoptosis .

Trimethyltin(1+) in Neurodegenerative Research

  • In Vivo Models : Rats exposed to Trimethyltin(1+) show hippocampal lesions resembling Ammon’s horn sclerosis, providing a model for temporal lobe epilepsy and Alzheimer’s disease .
  • In Vitro Studies: At 50–100 µM, Trimethyltin(1+) depolarizes CA1 neurons, reduces input resistance, and prolongs synaptic potentials, mimicking hypoxic neuronal damage .

Comparative Environmental Impact

  • Trimethyltin Chloride : Persists in aquatic environments, causing developmental defects in zebrafish at concentrations as low as 1.0 µM .
  • Triphenyltin : Banned in many countries due to endocrine-disrupting effects in marine organisms .

Preparation Methods

Reaction Components:

  • Tin powder : Serves as the tin source.

  • Methyltin chlorides : Dimethyltin dichloride ((CH3)2SnCl2(CH_3)_2SnCl_2) and monomethyltin trichloride (CH3SnCl3CH_3SnCl_3) act as methyl donors.

  • Catalysts : Ammonium chloride or DMSO enhance reaction efficiency.

  • Reducing agents : Zinc or magnesium powder facilitate tin methylation.

Procedure ():

  • Mixing : Combine tin powder (300 g), dimethyltin dichloride (400 g), monomethyltin trichloride (100 g), ammonium chloride (150 g), and zinc powder (150 g) in a high-pressure reactor.

  • Methyl chloride introduction : Replace air with methyl chloride gas, then heat to 160–270°C under 0.3–0.8 MPa pressure.

  • Distillation : Collect the product at 155–160°C, yielding trimethyltin chloride (91% purity, 90.8% yield).

Key Parameters:

ParameterOptimal RangeImpact on Yield
Temperature160–270°CHigher temperatures accelerate methylation but risk decomposition.
Pressure0.3–0.8 MPaEnsures stoichiometric interaction of methyl chloride.
CatalystNH4_4Cl or DMSODMSO improves solubility, NH4_4Cl stabilizes intermediates.

This method’s scalability is demonstrated in multi-kilogram batches, making it industrially viable. However, the use of toxic methyl chloride necessitates rigorous safety protocols.

Transmetalation Reactions for Trimethyltin Complexes

Trimethyltin(1+) can be incorporated into organometallic complexes via transmetalation. A study on indacene ligands () highlights the reaction of chlorotrimethyltin ((CH3)3SnCl(CH_3)_3SnCl) with deprotonated dihydro-s-indacene:

Reaction Scheme:

Ligand-H+(CH3)3SnClLigand-Sn(CH3)3+HCl\text{Ligand-H} + (CH3)3SnCl \rightarrow \text{Ligand-Sn(CH}3)3 + HCl

Conditions:

  • Solvent : Tetrahydrofuran (THF) at −78°C.

  • Base : Lithium diisopropylamide (LDA) for deprotonation.

  • Yield : 60–85% for mono- and bis(trimethyltin) derivatives.

Mechanistic Insights:

  • Deprotonation : The indacene ligand is deprotonated to form a resonance-stabilized anion.

  • Nucleophilic substitution : Chloride displacement by the ligand anion produces the Trimethyltin(1+) complex.

  • Steric effects : Bulky ligands (e.g., 2,6-dimethyl groups) reduce yields due to hindered tin-ligand coordination.

This method is favored in academic settings for its precision but requires anhydrous conditions and specialized handling.

Acidic Cleavage of Trimethyltin Esters

Trimethyltin(1+) can be generated in situ during ester hydrolysis. A study on indole derivatives () utilized trimethyltin hydroxide ((CH3)3SnOH(CH_3)_3SnOH) to cleave methyl esters under microwave irradiation:

Reaction Overview:

RCOOCH3+(CH3)3SnOHRCOOSn(CH3)3++CH3OHRCOOCH3 + (CH3)3SnOH \rightarrow RCOO^-Sn(CH3)3^+ + CH3OH

Optimization ():

  • Solvent : 1,2-Dichloroethane (1,2-DCE) at 130°C.

  • Catalyst : Trimethyltin hydroxide (0.5 equiv).

  • Yield : >80% for indole-2-carboxylic acids.

Advantages:

  • Microwave irradiation reduces reaction time from hours to minutes.

  • Selective cleavage avoids side reactions at sensitive functional groups (e.g., allyl esters).

Speciation and Stability in Aqueous Media

The stability of Trimethyltin(1+) depends on pH and counterions. In aqueous solution ():

  • Below pH 5 : Exists as (CH3)3Sn+(CH_3)_3Sn^+ with trigonal bipyramidal geometry (axial water molecules).

  • Above pH 7 : Forms (CH3)3SnOH(CH_3)_3SnOH, which reversibly dissociates into (CH3)3Sn+(CH_3)_3Sn^+ and OH^-.

Partition Coefficients ():

MediumPartition Coefficient (×103^{-3} cm)
Chloride1.7
Iodide6.6

Iodide’s larger ionic radius enhances lipophilicity, stabilizing Trimethyltin(1+) in nonpolar environments.

Q & A

Q. What experimental models are most appropriate for studying trimethyltin(1+)-induced neurotoxicity, and how do their limitations impact data generalizability?

Trimethyltin(1+) (TMT) is best studied in in vivo rodent models (e.g., rats, mice) due to its selective hippocampal neurodegeneration, mimicking human neurotoxicity . However, species-specific metabolic differences (e.g., hepatic detoxification pathways) can alter TMT’s bioavailability, requiring careful dose standardization. In vitro models (e.g., primary neuronal cultures) are useful for mechanistic studies but lack systemic interactions. Researchers must validate findings across multiple models and account for interspecies variability in cytochrome P450 activity .

Q. How should researchers characterize trimethyltin(1+) purity and stability in experimental setups?

Use nuclear magnetic resonance (NMR) spectroscopy to confirm TMT’s structural integrity and gas chromatography-mass spectrometry (GC-MS) to detect degradation byproducts (e.g., dimethyltin). Stability tests under experimental conditions (pH, temperature) are critical, as TMT hydrolyzes in aqueous environments. Document solvent compatibility (e.g., avoid halogenated solvents due to tin-leaching risks) and store aliquots in inert atmospheres .

Q. What are the standard protocols for assessing acute vs. chronic TMT neurotoxicity in animal models?

For acute toxicity: Administer a single dose (2–3 mg/kg, i.p. in rodents) and monitor behavioral deficits (e.g., seizures, hyperactivity) within 24–72 hours. For chronic exposure: Use subtoxic doses (0.5–1 mg/kg) over weeks, with periodic histopathological analysis (e.g., Fluoro-Jade B staining for neuronal death). Include control groups exposed to vehicle alone and validate dosing via blood/brain tin quantification .

Advanced Research Questions

Q. How can transcriptomic data from TMT-exposed models be reconciled with contradictory findings in oxidative stress pathways?

Contradictions arise from model-specific responses (e.g., differential activation of Nrf2 vs. NF-κB pathways). Use multi-omics integration (RNA-seq + proteomics) to distinguish primary effects from compensatory mechanisms. For example, while some studies report elevated SOD1 activity , others show mitochondrial ROS accumulation due to impaired electron transport chain complexes. Apply pathway enrichment tools (e.g., DAVID, Metascape) to identify conserved nodes across datasets .

Q. What methodological strategies resolve batch-to-batch variability in TMT-induced neuroinflammation studies?

Batch variability stems from TMT synthesis impurities or animal strain differences. Mitigate this by:

  • Pre-screening batches : Require suppliers to provide HPLC purity certificates (>98%).
  • Internal controls : Include a reference TMT batch in all experiments.
  • Cohort normalization : Use littermates and randomize housing conditions.
  • Analytical validation : Quantify pro-inflammatory cytokines (IL-1β, TNF-α) via ELISA alongside transcriptomic data .

Q. How do researchers design dose-response studies to distinguish TMT’s neurotoxic thresholds from off-target organ effects?

Employ a tiered approach:

  • Phase 1 : Determine the maximum tolerated dose (MTD) via acute toxicity screening (OECD Guideline 425).
  • Phase 2 : Use sub-MTD doses in neurobehavioral assays (e.g., Morris water maze) paired with histopathology.
  • Phase 3 : Apply physiologically based pharmacokinetic (PBPK) modeling to correlate systemic exposure with brain tin levels. Include endpoints for hepatic/renal toxicity (e.g., serum ALT, creatinine) to identify confounding organ damage .

Q. What statistical approaches address low reproducibility in TMT’s effects on synaptic plasticity?

Low reproducibility often stems from underpowered studies or inconsistent electrophysiological protocols. Solutions include:

  • Power analysis : Use G*Power to calculate sample sizes (α=0.05, β=0.2).
  • Standardized electrophysiology : Adopt rig-specific calibration for field EPSP recordings.
  • Blinded analysis : Ensure data acquisition/interpretation is performed by separate teams.
  • Meta-analysis : Pool data from public repositories (e.g., GEO) to identify consensus plasticity markers (e.g., BDNF downregulation) .

Methodological Best Practices

Q. How should researchers document TMT handling and waste disposal to meet safety/ethics standards?

  • Safety protocols : Use fume hoods for weighing solid TMT; wear nitrile gloves (latex degrades with organotins).
  • Waste management : Neutralize TMT waste with 10% KOH/ethanol to precipitate tin oxides, followed by EPA-approved disposal.
  • Ethical reporting : Adhere to ARRIVE guidelines for animal studies, including detailed mortality/morbidity criteria .

Q. What validation criteria ensure TMT’s role in apoptotic vs. necrotic neuronal death is not conflated?

Combine Annexin V/PI flow cytometry with caspase-3 activation assays. For in vivo validation, use TUNEL staining + Western blotting for apoptosis markers (e.g., BAX/Bcl-2 ratio). Note that TMT induces mixed death modes; time-course studies are essential to delineate primary mechanisms .

Q. How can machine learning improve predictive modeling of TMT’s structure-neurotoxicity relationships?

Train models on curated datasets (e.g., PubChem, Tox21) using molecular descriptors (logP, polar surface area) and in vivo toxicity endpoints. Validate with SHAP (SHapley Additive exPlanations) analysis to highlight critical structural features (e.g., Sn-C bond stability). Open-source tools like DeepTox or KNIME facilitate implementation .

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